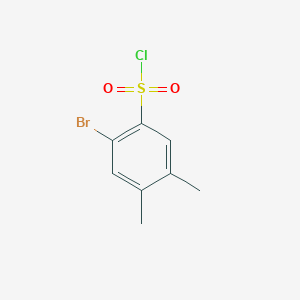

2-Bromo-4,5-dimethylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

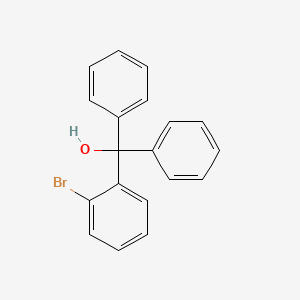

The compound "2-Bromo-4,5-dimethylbenzenesulfonyl chloride" is a derivative of benzenesulfonyl chloride with bromine and methyl groups as substituents on the benzene ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl chloride compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the interaction of substituted anilines with chlorosulfonic acid, as seen in the synthesis of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . This suggests that a similar approach could be used for synthesizing 2-Bromo-4,5-dimethylbenzenesulfonyl chloride, starting from an appropriately substituted aniline.

Molecular Structure Analysis

X-ray diffraction methods are commonly used to determine the crystal structures of such compounds, providing information on their conformation and molecular interactions . The molecular structure of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride would likely show a similar arrangement of atoms, with the possibility of intramolecular interactions between the bromine atom and the sulfonyl group.

Chemical Reactions Analysis

Compounds with a sulfonyl chloride group, such as the ones studied, are reactive towards nucleophiles due to the presence of the electrophilic sulfur atom . The bromine atom in 2-Bromo-4,5-dimethylbenzenesulfonyl chloride would also make the compound susceptible to nucleophilic aromatic substitution reactions. The papers describe various reactions, including aminohalogenation and Michael addition, which could be relevant to the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical properties such as melting points, solubility, and crystal structure are often determined experimentally . The chemical properties, including reactivity and stability, can be inferred from kinetic investigations and the nature of substituents on the benzene ring . For 2-Bromo-4,5-dimethylbenzenesulfonyl chloride, the presence of electron-donating methyl groups and an electron-withdrawing bromine atom would influence its reactivity patterns.

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Skhiri et al. (2015) explored the use of various halo-substituted benzenesulfonyl chlorides, including 2-, 3-, and 4-bromobenzenesulfonyl chlorides, in Pd-catalyzed desulfitative arylation. This process is significant for producing arylated heteroarenes without cleaving the C–Br bonds, allowing for further chemical transformations. This study demonstrates the utility of these compounds in catalyzing reactions that are fundamental in organic synthesis (Skhiri et al., 2015).

Enzyme Inhibition Potential

N. Riaz (2020) conducted research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, synthesized from 4-bromobenzenesulfonyl chloride. These compounds were evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase, indicating potential biomedical applications, particularly in areas related to enzyme inhibition (Riaz, 2020).

Nickel-Catalyzed Cross-Coupling

Everson et al. (2014) highlighted the use of 4-bromoaniline and p-toluenesulfonyl chloride (which includes compounds like 4-bromophenyl-4-methylbenzenesulfonamide) in nickel-catalyzed cross-coupling reactions. This study underscores the role of these compounds in facilitating complex organic syntheses, which are crucial in the development of new pharmaceuticals and materials (Everson et al., 2014).

Structural and Kinetic Investigations

Rublova et al. (2017) synthesized new isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and investigated their crystal and molecular-electronic structures. This research is pivotal in understanding the physical and chemical properties of such compounds, which can inform their applications in various scientific fields (Rublova et al., 2017).

Safety and Hazards

2-Bromo-4,5-dimethylbenzenesulfonyl chloride is classified as dangerous. It can cause severe skin burns and eye damage (H314), and it may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, not getting the compound in eyes, on skin, or on clothing, and using only under a chemical fume hood .

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

2-Bromo-4,5-dimethylbenzenesulfonyl chloride can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a species rich in electron density) attacks the electrophilic carbon at the benzylic position, leading to the substitution of the bromine atom . The exact mechanism (SN1 or SN2) depends on the nature of the benzylic halide .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-4,5-dimethylbenzenesulfonyl chloride are primarily those involving the synthesis of aromatic compounds . By modifying the benzylic position, this compound can influence the properties of the aromatic system, potentially affecting downstream biochemical reactions .

Result of Action

The molecular and cellular effects of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride’s action depend on the specific biochemical pathways it influences. By modifying the benzylic position of aromatic compounds, it can alter their chemical properties and biological activities .

Propriétés

IUPAC Name |

2-bromo-4,5-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSWVTPOIIAILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

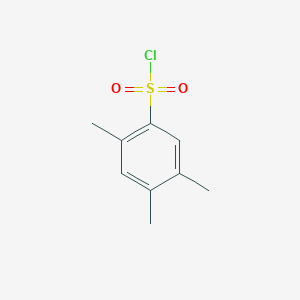

CC1=CC(=C(C=C1C)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502173 |

Source

|

| Record name | 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-dimethylbenzenesulfonyl chloride | |

CAS RN |

71795-72-7 |

Source

|

| Record name | 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

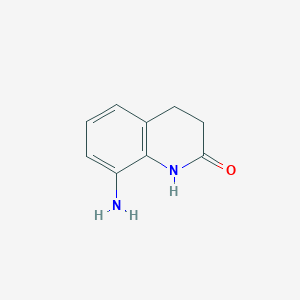

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)